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molecular formula C14H6Cl3F3O2 B8460366 2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyl chloride CAS No. 80222-79-3

2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyl chloride

Cat. No. B8460366
M. Wt: 369.5 g/mol
InChI Key: QNBLCVPCKSTOGU-UHFFFAOYSA-N
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Patent
US04334914

Procedure details

In 100 ml sulfonylchloride was heated 20.0 g (0.057 mol) of 2-chloro-5-(2-chloro-4-trifluoromethylphenoxy)benzoic acid to reflux for 1 hour, and then thionylchloride was removed by distillation. By vacuum distillation of the residue, 18.2 g (0.049 mol) of 2-chloro-5-(2-chloro-4-trifluoromethylphenoxy)benzoyl chloride was obtained; yield 86.0%, b.p. 142°-155° C./0.35 mmHg, nD25 1.5652.
Name
2-chloro-5-(2-chloro-4-trifluoromethylphenoxy)benzoic acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:13]=2[Cl:22])=[CH:7][C:3]=1[C:4]([OH:6])=O.S(Cl)([Cl:26])(=O)=O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:13]=2[Cl:22])=[CH:7][C:3]=1[C:4]([Cl:26])=[O:6]

Inputs

Step One
Name
2-chloro-5-(2-chloro-4-trifluoromethylphenoxy)benzoic acid
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)OC1=C(C=C(C=C1)C(F)(F)F)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
thionylchloride was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
By vacuum distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)OC1=C(C=C(C=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.049 mol
AMOUNT: MASS 18.2 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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